N-(2,3-DICHLOROPHENYL)-N'-(3-ISOXAZOLYL)UREA
Description
N-(2,3-DICHLOROPHENYL)-N’-(3-ISOXAZOLYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a dichlorophenyl group and an isoxazolyl group attached to a urea moiety
Properties
IUPAC Name |
1-(2,3-dichlorophenyl)-3-(1,2-oxazol-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O2/c11-6-2-1-3-7(9(6)12)13-10(16)14-8-4-5-17-15-8/h1-5H,(H2,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCWVCWWRHTFCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)NC2=NOC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49824256 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DICHLOROPHENYL)-N’-(3-ISOXAZOLYL)UREA typically involves the reaction of 2,3-dichloroaniline with isocyanates or carbamates under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and may require a catalyst to proceed efficiently.
Industrial Production Methods
In an industrial setting, the production of N-(2,3-DICHLOROPHENYL)-N’-(3-ISOXAZOLYL)UREA may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity of the product, cost considerations, and environmental regulations. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-DICHLOROPHENYL)-N’-(3-ISOXAZOLYL)UREA can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms of the compound.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use as a biochemical probe or inhibitor in biological studies.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or as a component in industrial processes.
Mechanism of Action
The mechanism by which N-(2,3-DICHLOROPHENYL)-N’-(3-ISOXAZOLYL)UREA exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary and require detailed study to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-DICHLOROPHENYL)-N’-(3-ISOXAZOLYL)UREA: Similar structure but with a different substitution pattern on the phenyl ring.
N-(2,3-DICHLOROPHENYL)-N’-(4-ISOXAZOLYL)UREA: Similar structure but with a different substitution pattern on the isoxazole ring.
Uniqueness
N-(2,3-DICHLOROPHENYL)-N’-(3-ISOXAZOLYL)UREA is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both dichlorophenyl and isoxazolyl groups may confer distinct properties compared to other urea derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
